molecular formula C20H16N2O5 B178515 N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide CAS No. 143503-03-1

N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide

Cat. No. B178515
CAS RN: 143503-03-1
M. Wt: 364.4 g/mol
InChI Key: ISCHQGBNSNVWCQ-UHFFFAOYSA-N
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Description

“N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide” is a thiol-reactive compound . It selectively reacts with thiols and can be used as a pre-column labeling reagent in High-Performance Liquid Chromatography (HPLC) and in the determination of thiols in biological fluids .


Molecular Structure Analysis

The molecular formula of “N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide” is C20H16N2O5 . The molecular weight is 364.35 . The SMILES string representation of the molecule is COc1cc2CN(C(=O)c2cc1OC)c3ccc(cc3)N4C(=O)C=CC4=O .


Chemical Reactions Analysis

“N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide” selectively reacts with thiol compounds to form fluorescent derivatives . The fluorescent intensity of the dimethoxyphthalimidyl group is higher than that of the non-substituted phthalimidyl group .

Scientific Research Applications

Protein Fluorescence Labeling

N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide: (DPM) is utilized in fluorescence labeling of proteins. This compound reacts with sulfhydryl groups in proteins to form fluorescent derivatives . The fluorescence intensity of the dimethoxyphthalimidyl group is higher than that of the non-substituted phthalimidyl group, making it a valuable tool for studying protein structure and function.

Thiol-Reactive Compound

DPM acts as a thiol-reactive compound. It selectively reacts with thiol compounds, which are often present in biological molecules such as cysteine residues in proteins. This selectivity is useful in bioconjugation chemistry for labeling or modifying biomolecules .

Pre-Column Labeling Reagent in HPLC

The compound is used as a pre-column labeling reagent in High-Performance Liquid Chromatography (HPLC). It helps in the detection and quantification of thiol-containing compounds in complex mixtures, enhancing the sensitivity and specificity of HPLC analyses .

Determination of Thiols in Biological Fluids

DPM can be employed in the determination of thiols in biological fluids. Its selective reactivity towards thiols makes it a suitable reagent for measuring these compounds in various biological samples, which is important for understanding their roles in physiological and pathological processes .

Synthesis of Imidazole Derivatives

While not directly mentioned in the context of DPM, imidazole derivatives, which share a similar core structure, have a wide range of therapeutic potentials. They exhibit antibacterial, antifungal, antiviral, and antitumor activities. This suggests that DPM could potentially be modified to create new imidazole-based compounds with various biological activities .

properties

IUPAC Name

1-[4-(5,6-dimethoxy-3-oxo-1H-isoindol-2-yl)phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-26-16-9-12-11-21(20(25)15(12)10-17(16)27-2)13-3-5-14(6-4-13)22-18(23)7-8-19(22)24/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCHQGBNSNVWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CN(C2=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391644
Record name N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide

CAS RN

143503-03-1
Record name N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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